molecular formula C7H11N5O B13183278 N-Methyl-5H,6H,7H,8H-[1,2,4]triazolo[4,3-a]pyrazine-3-carboxamide

N-Methyl-5H,6H,7H,8H-[1,2,4]triazolo[4,3-a]pyrazine-3-carboxamide

Cat. No.: B13183278
M. Wt: 181.20 g/mol
InChI Key: PIJWTJWLJZXPNJ-UHFFFAOYSA-N
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Description

N-Methyl-5H,6H,7H,8H-[1,2,4]triazolo[4,3-a]pyrazine-3-carboxamide is a heterocyclic compound that belongs to the class of triazolopyrazines This compound is characterized by its unique structure, which includes a triazole ring fused to a pyrazine ring, with a carboxamide group attached

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-Methyl-5H,6H,7H,8H-[1,2,4]triazolo[4,3-a]pyrazine-3-carboxamide typically involves the reaction of appropriate precursors under controlled conditions. One common method involves the treatment of 3-trifluoromethyl-5,6,7,8-tetrahydro-[1,2,4]triazolo[4,3-a]pyrazine hydrochloride with isocyanates in the presence of triethylamine . This reaction is carried out in a solvent such as dichloromethane at room temperature, resulting in the formation of the desired compound.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity. The use of automated reactors and continuous flow systems can enhance the efficiency of the production process.

Chemical Reactions Analysis

Types of Reactions

N-Methyl-5H,6H,7H,8H-[1,2,4]triazolo[4,3-a]pyrazine-3-carboxamide can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: Nucleophilic substitution reactions can occur, where nucleophiles replace functional groups in the compound.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents.

    Reduction: Sodium borohydride, lithium aluminum hydride, and other reducing agents.

    Substitution: Nucleophiles such as amines, thiols, and halides.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding oxides, while reduction may produce reduced forms of the compound. Substitution reactions can result in various substituted derivatives.

Scientific Research Applications

N-Methyl-5H,6H,7H,8H-[1,2,4]triazolo[4,3-a]pyrazine-3-carboxamide has several scientific research applications, including:

    Medicinal Chemistry: This compound is studied for its potential as a pharmacophore in drug design.

    Biology: Research has explored its role in modulating biological pathways and its potential as a therapeutic agent.

    Industry: It is used as an intermediate in the synthesis of various pharmaceuticals and agrochemicals.

Mechanism of Action

The mechanism of action of N-Methyl-5H,6H,7H,8H-[1,2,4]triazolo[4,3-a]pyrazine-3-carboxamide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. For example, it may inhibit certain enzymes involved in cancer cell proliferation, leading to apoptosis (programmed cell death). The exact pathways and molecular targets can vary depending on the specific application and context of use .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-Methyl-5H,6H,7H,8H-[1,2,4]triazolo[4,3-a]pyrazine-3-carboxamide stands out due to its specific structural features and the versatility of its applications. Its ability to undergo various chemical reactions and its potential in medicinal chemistry make it a valuable compound for research and development.

Properties

Molecular Formula

C7H11N5O

Molecular Weight

181.20 g/mol

IUPAC Name

N-methyl-5,6,7,8-tetrahydro-[1,2,4]triazolo[4,3-a]pyrazine-3-carboxamide

InChI

InChI=1S/C7H11N5O/c1-8-7(13)6-11-10-5-4-9-2-3-12(5)6/h9H,2-4H2,1H3,(H,8,13)

InChI Key

PIJWTJWLJZXPNJ-UHFFFAOYSA-N

Canonical SMILES

CNC(=O)C1=NN=C2N1CCNC2

Origin of Product

United States

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